1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound that belongs to the class of isoquinoline derivatives. It has gained significant attention in scientific research due to its potential biological activity and diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline typically involves multicomponent reactions for the C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines. These reactions often involve the isomerization of iminium intermediates (exo/endo isomerization) and can be catalyzed by transition metals . Common reagents used in these reactions include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP) as cooxidants .
Industrial Production Methods
the general approach involves the use of environmentally friendly methods and multicomponent reactions to improve atom economy, selectivity, and yield .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Typically involves reducing agents such as sodium borohydride.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), tert-butyl hydroperoxide (TBHP).
Reduction: Sodium borohydride (NaBH₄).
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.
Scientific Research Applications
1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various alkaloids and bioactive molecules.
Biology: Investigated for its potential biological activities, including antineuroinflammatory properties.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders.
Industry: Utilized in the development of chiral scaffolds for asymmetric catalysis.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It exerts its effects by modulating the activity of specific enzymes and receptors, leading to changes in cellular signaling pathways . The exact molecular targets and pathways involved are still under investigation, but it is known to affect neuroinflammatory processes and other biological activities .
Comparison with Similar Compounds
1-Cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: The parent compound, which serves as a structural motif for various natural products and therapeutic lead compounds.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-cyclopropyl-5-methoxy-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-15-12-4-2-3-11-10(12)7-8-14-13(11)9-5-6-9/h2-4,9,13-14H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYKTDZIGKYPBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1CCNC2C3CC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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